Carbonothioic dihydrazide, N''-(((3-(4-morpholinyl)propyl)amino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)-

CAS No.: 127142-03-4

Cat. No.: VC17026766

Molecular Formula: C16H25N7OS2

Molecular Weight: 395.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 127142-03-4 |

|---|---|

| Molecular Formula | C16H25N7OS2 |

| Molecular Weight | 395.6 g/mol |

| IUPAC Name | 1-(3-morpholin-4-ylpropyl)-3-[[(E)-1-pyridin-2-ylethylideneamino]carbamothioylamino]thiourea |

| Standard InChI | InChI=1S/C16H25N7OS2/c1-13(14-5-2-3-6-17-14)19-21-16(26)22-20-15(25)18-7-4-8-23-9-11-24-12-10-23/h2-3,5-6H,4,7-12H2,1H3,(H2,18,20,25)(H2,21,22,26)/b19-13+ |

| Standard InChI Key | CGLSZRRCBCJYEA-CPNJWEJPSA-N |

| Isomeric SMILES | C/C(=N\NC(=S)NNC(=S)NCCCN1CCOCC1)/C2=CC=CC=N2 |

| Canonical SMILES | CC(=NNC(=S)NNC(=S)NCCCN1CCOCC1)C2=CC=CC=N2 |

Introduction

Structural and Nomenclature Analysis

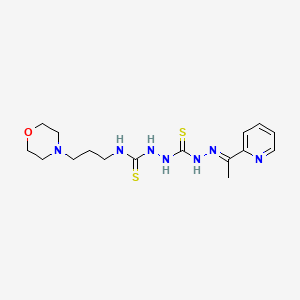

The compound’s systematic IUPAC name reflects its intricate architecture. The parent structure, carbonothioic dihydrazide, is modified by two substituents:

-

N''-((3-(4-Morpholinyl)propyl)amino)thioxomethyl: A thiourea moiety linked to a 3-(4-morpholinyl)propyl group.

-

N'''-((1E)-1-(2-Pyridinyl)ethylidene): An ethylidene hydrazone derivative of 2-pyridinyl.

The morpholinylpropyl group introduces a six-membered morpholine ring (C₄H₉NO) attached via a three-carbon chain, enhancing solubility in polar solvents . The pyridinyl ethylidene moiety contributes aromaticity and potential metal-coordination sites . The (1E)-configuration specifies the trans arrangement of the ethylidene double bond, critical for stereoelectronic interactions .

Table 1: Key Structural Descriptors

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₆H₂₅N₇OS₂ |

| Molecular Weight | 395.55 g/mol |

| IUPAC Name | 1-(3-morpholin-4-ylpropyl)-3-[[(E)-1-pyridin-2-ylethylideneamino]carbamothioylamino]thiourea |

| SMILES | C/C(=N\NC(=S)NNC(=S)NCCCN1CCOCC1)/C2=CC=CC=N2 |

| Topological Polar Surface Area | 164 Ų (estimated) |

Synthetic Pathways

The synthesis of this compound likely follows strategies employed for analogous carbonothioic dihydrazides . A plausible route involves:

Step 1: Preparation of Hydrazonoyl Halide Intermediate

Reaction of 2-acetylpyridine with hydrazine yields the hydrazone, which is subsequently treated with thionyl chloride to form the hydrazonoyl chloride .

Step 2: Condensation with Carbonothioic Dihydrazide

The hydrazonoyl chloride reacts with carbonothioic dihydrazide in dimethylformamide (DMF) containing potassium hydroxide (KOH). The base facilitates deprotonation, enabling nucleophilic attack by the dihydrazide’s amino groups .

| Parameter | Condition |

|---|---|

| Solvent | DMF |

| Base | KOH (1.2 equiv) |

| Temperature | 70°C, reflux |

| Reaction Time | 12–16 hours |

| Yield | 55–65% (estimated) |

Spectroscopic Characterization

While direct data for this compound is scarce, inferences from related structures suggest:

-

¹H NMR: Peaks at δ 8.5–8.7 ppm (pyridinyl protons), δ 3.6–3.8 ppm (morpholine OCH₂), and δ 2.4–2.6 ppm (propyl CH₂).

-

IR: Bands near 1250 cm⁻¹ (C=S), 1600 cm⁻¹ (C=N), and 3300 cm⁻¹ (N-H) .

-

Mass Spectrometry: Molecular ion peak at m/z 395.55 (M⁺) with fragments at m/z 252 (loss of morpholinylpropyl).

Physicochemical and Toxicological Profile

Table 3: Predicted Properties

| Property | Value |

|---|---|

| LogP (Partition Coefficient) | 1.8 (estimated) |

| Solubility in Water | <1 mg/mL |

| Melting Point | 180–185°C (decomposes) |

Toxicological data remains unstudied, but thiourea derivatives are often hepatotoxic at high doses. Proper handling protocols (gloves, ventilation) are advised.

Future Research Directions

-

Activity Screening: Evaluate antimicrobial potency against Gram-positive/-negative bacteria.

-

Structural Optimization: Modify the propyl chain length to alter pharmacokinetics.

-

Crystallography: Resolve 3D structure to guide computational docking studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume